molecular formula C9H15N3 B13077675 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine

1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine

Cat. No.: B13077675
M. Wt: 165.24 g/mol
InChI Key: XRTXXNWQJQAMQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine typically involves the reaction of cyclobutylmethylamine with 3-methyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Cyclobutylmethyl-3-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds in the pyrazole family:

    1-Cyclobutyl-3-methyl-1H-pyrazol-4-ylamine: Similar in structure but differs in the position of the cyclobutyl group.

    3-Methyl-1H-pyrazol-4-ylamine: Lacks the cyclobutylmethyl group, resulting in different chemical properties.

    1-Cyclobutylmethyl-1H-pyrazol-3-ylamine: Another isomer with different substitution patterns

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclobutylmethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-7-9(10)6-12(11-7)5-8-3-2-4-8/h6,8H,2-5,10H2,1H3

InChI Key

XRTXXNWQJQAMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2CCC2

Origin of Product

United States

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